1,4-Dihydro-2-methylbenzoicacid

Description

Contextualization within Dihydroaromatic Carboxylic Acids Research

1,4-Dihydro-2-methylbenzoic acid belongs to the class of dihydroaromatic carboxylic acids, which are derivatives of benzoic acids where the aromatic ring is partially reduced. hmdb.ca These compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique structural features and potential as versatile intermediates. The presence of both a carboxylic acid group and a partially saturated ring allows for a variety of chemical transformations. Research in this area often focuses on the development of new synthetic methodologies, the exploration of their reactivity, and their potential applications as building blocks for more complex molecules. princeton.edu The study of these compounds contributes to a deeper understanding of the structure-activity relationships in partially saturated cyclic systems.

Historical Trajectory and Evolution of Research on 1,4-Dihydro-2-methylbenzoic acid

Fundamental Research Questions and Objectives Pertaining to 1,4-Dihydro-2-methylbenzoic acid

The primary research questions surrounding 1,4-Dihydro-2-methylbenzoic acid revolve around its synthesis, reactivity, and potential as a synthetic intermediate. Key objectives include:

Developing efficient and selective synthetic routes: Researchers aim to devise high-yield and cost-effective methods for the preparation of 1,4-Dihydro-2-methylbenzoic acid. This includes optimizing existing methods and exploring novel synthetic strategies.

Investigating its chemical reactivity: A central goal is to understand how the interplay between the carboxylic acid group and the dihydroaromatic ring influences the compound's reactivity towards various reagents and reaction conditions. This includes studying reactions such as esterification, amidation, and transformations involving the double bonds in the ring.

Exploring its utility as a building block: A significant objective is to utilize 1,4-Dihydro-2-methylbenzoic acid as a starting material for the synthesis of more complex and potentially biologically active molecules. This involves leveraging its functional groups to introduce further chemical diversity.

Scope and Significance of Contemporary Chemical Investigations on 1,4-Dihydro-2-methylbenzoic acid

Current research on 1,4-Dihydro-2-methylbenzoic acid and related dihydroaromatic carboxylic acids is driven by their potential applications in various fields of chemistry. The ability to serve as a scaffold for creating diverse molecular architectures makes them valuable in drug discovery and materials science. nih.gov Modern investigations often employ advanced catalytic methods, such as metallaphotoredox catalysis, to achieve novel transformations that were previously challenging. princeton.edu The functional group tolerance of these modern methods allows for the late-stage functionalization of complex molecules, which is a highly sought-after strategy in pharmaceutical development. The ongoing exploration of the chemical space occupied by compounds like 1,4-Dihydro-2-methylbenzoic acid is expected to lead to the discovery of new chemical entities with unique properties and applications.

Physicochemical Properties of 1,4-Dihydro-2-methylbenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 138.16 g/mol | sigmaaldrich.comcymitquimica.com |

| CAS Number | 55886-48-1 | sigmaaldrich.com |

| Melting Point | 73-75 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

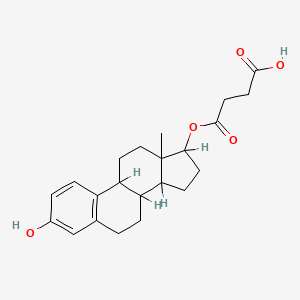

IUPAC Name |

4-[(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPIDPAGJSWWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93939-81-2 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 1,4 Dihydro 2 Methylbenzoicacid

Radical Reaction Pathways of 1,4-Dihydro-2-methylbenzoic acid

Radical reactions involve highly reactive species with unpaired electrons and are central to many chemical transformations. researchgate.net The structure of 1,4-Dihydro-2-methylbenzoic acid, with its allylic hydrogens and π-electron system, provides multiple avenues for radical-mediated processes.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor molecule to an acceptor. nih.gov In photoreactions, this process is often initiated by a photocatalyst that, upon absorbing light, becomes energized and capable of abstracting a hydrogen atom to initiate a reaction cascade. acs.org

For 1,4-Dihydro-2-methylbenzoic acid, the most susceptible positions for hydrogen abstraction are the allylic C-H bonds at the C1 and C4 positions of the cyclohexadiene ring. The bond dissociation energies (BDEs) for allylic C-H bonds are significantly lower than for vinylic or aliphatic C-H bonds, making them preferential targets for radical abstraction. The cleavage of these bonds leads to the formation of a resonance-stabilized allylic radical. utexas.edu

The mechanism can be generalized as follows:

A photocatalyst (PCHAT), upon irradiation with light, enters an excited state (PCHAT*).

The excited photocatalyst abstracts an allylic hydrogen from 1,4-Dihydro-2-methylbenzoic acid, generating a resonance-stabilized carbon-centered radical and the reduced form of the photocatalyst (PCHAT-H).

This newly formed radical can then engage in subsequent reactions, such as addition to an olefin, before being quenched to form the final product, regenerating the photocatalyst in the process. acs.org

Energetic factors, such as the release of steric strain, can also influence the selectivity of the HAT process. In substituted cyclic systems, abstraction that leads to a more stable, planar radical intermediate from a strained conformation is often favored. nih.gov

The ability of a compound to act as a radical scavenger is a measure of its antioxidant potential. This activity is typically mediated by its capacity to donate a hydrogen atom or an electron to a reactive radical, thereby neutralizing it. The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). preprints.org The preferred mechanism is often dependent on the solvent environment, with HAT being favored in nonpolar media and SPLET or SET in polar, aqueous solutions. rsc.orgresearchgate.net

While extensive research has been conducted on the scavenging properties of phenolic compounds like dihydroxybenzoic acids, the principles can be adapted to 1,4-Dihydro-2-methylbenzoic acid. rsc.orgresearchgate.net In this case, the molecule can donate a hydrogen atom from one of its allylic positions to a free radical (R•). This generates a resonance-stabilized carbon-centered radical.

The stability of this resulting radical is a key factor in the compound's scavenging potential. Radical stability is enhanced by several factors:

Resonance: The unpaired electron in the allylic radical is delocalized over three carbon atoms, which significantly lowers its energy and reactivity. masterorganicchemistry.comyoutube.com

Hyperconjugation: The methyl group attached to the ring can further stabilize the radical through hyperconjugation.

This ability to form a relatively stable radical makes 1,4-Dihydro-2-methylbenzoic acid a potential scavenger for reactive radical species.

Table 1: Factors Influencing Radical Stabilization

| Factor | Description | Relevance to 1,4-Dihydro-2-methylbenzoic acid Radical |

|---|---|---|

| Resonance | Delocalization of the unpaired electron across multiple atoms via π-orbitals. masterorganicchemistry.com | The primary stabilizing factor. The allylic radical delocalizes the unpaired electron over C1, C2, and C3 (or C4, C5, C6). |

| Inductive Effects | Donation or withdrawal of electron density through σ-bonds. | The electron-donating methyl group helps stabilize the electron-deficient radical center. |

| Steric Hindrance | Bulky groups can physically protect the radical center from reacting with other molecules. nih.gov | The methyl and carboxylic acid groups provide some steric shielding of the radical center. |

Single-Electron Transfer (SET) is a process where one electron is transferred from a donor to an acceptor, generating radical ions. sigmaaldrich.com Such reactions are fundamental to many synthetic transformations, including dissolving metal reductions. libretexts.org

The synthesis of 1,4-Dihydro-2-methylbenzoic acid itself is a prime example of an electron transfer-induced reaction. It is typically prepared via the Birch reduction of 2-methylbenzoic acid. wikipedia.org The mechanism of the Birch reduction proceeds as follows:

An alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) generates solvated electrons. wikipedia.org

A solvated electron adds to the aromatic ring of 2-methylbenzoic acid, forming a radical anion. This is a SET event.

The highly basic radical anion abstracts a proton from an alcohol present in the mixture.

A second electron is transferred to the resulting radical, forming a carbanion.

This carbanion is then protonated by the alcohol to yield the final 1,4-dihydro product. wikipedia.orgyoutube.com

The structure of 1,4-Dihydro-2-methylbenzoic acid, with its electron-rich diene system, could also potentially act as an electron donor in the presence of a suitable electron acceptor, initiating other SET-mediated transformations. The feasibility of such a process can be predicted by comparing the redox potentials of the donor and acceptor species. nih.gov

Cycloaddition Reactions of the Diene Moiety

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The diene system within 1,4-Dihydro-2-methylbenzoic acid suggests the potential for such transformations, particularly the renowned Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. organic-chemistry.org A critical requirement for the diene is that its double bonds must be conjugated (separated by a single bond) and able to adopt an s-cis conformation. masterorganicchemistry.comlibretexts.org

Crucially, 1,4-Dihydro-2-methylbenzoic acid is a 1,4-diene , meaning its double bonds are isolated (non-conjugated). Therefore, it cannot directly participate as the diene component in a Diels-Alder reaction.

For a Diels-Alder reaction to occur, 1,4-Dihydro-2-methylbenzoic acid would first need to undergo an isomerization to a conjugated 1,3-diene. This could theoretically happen under thermal or catalytic conditions, leading to two possible conjugated isomers:

Isomer A: 2-methyl-1,3-cyclohexadiene-1-carboxylic acid

Isomer B: 3-methyl-1,3-cyclohexadiene-1-carboxylic acid (or other positional isomers)

Once formed, these conjugated systems would be reactive dienes for Diels-Alder cycloadditions. This prerequisite of isomerization is a known phenomenon in other cyclic systems, where a non-reactive isomer exists in equilibrium with a reactive one that can be trapped in a cycloaddition. youtube.com

Assuming the necessary isomerization to a conjugated 1,3-diene occurs, the subsequent Diels-Alder reaction would be governed by the electronic effects of the substituents on the diene ring. Chemo- and regioselectivity refer to which bonds are formed and where the substituents end up in the final product.

In a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org The regiochemical outcome is predicted by analyzing the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Let's consider the hypothetical reaction of the conjugated isomer 2-methyl-1,3-cyclohexadiene-1-carboxylic acid with an electron-deficient dienophile like maleic anhydride (B1165640):

Methyl Group (-CH₃): An electron-donating group (EDG) that increases the electron density of the diene, particularly at the C4 position.

Carboxylic Acid Group (-COOH): An electron-withdrawing group (EWG) that decreases the electron density of the diene, particularly at the C1 and C3 positions.

The opposing nature of these groups creates a complex electronic environment. The regioselectivity will depend on the net effect of these substituents on the HOMO of the diene. Generally, the major product arises from the alignment of the largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile. This typically leads to the formation of the "ortho" or "para" adducts. Given the substitution pattern, a complex mixture of regioisomers could be expected, and achieving high selectivity might require specific catalysts or reaction conditions. researchgate.netnih.gov

Table 2: Predicted Regioselectivity in a Hypothetical Diels-Alder Reaction

| Reactant | Substituent | Electronic Effect | Predicted Influence on Regioselectivity |

|---|---|---|---|

| Hypothetical Diene (Isomerized 1,4-Dihydro-2-methylbenzoic acid) | -CH₃ (at C2) | Electron-Donating | Directs dienophile addition to C1 and C4, favoring the "para-like" isomer. |

| Hypothetical Diene (Isomerized 1,4-Dihydro-2-methylbenzoic acid) | -COOH (at C1) | Electron-Withdrawing | Complicates prediction; generally deactivates the diene but influences orbital coefficients. |

| Dienophile (e.g., Maleic Anhydride) | Anhydride | Electron-Withdrawing | Lowers the LUMO energy, accelerating the reaction. libretexts.org |

Electrophilic and Nucleophilic Reactivity of the Dihydroaromatic Ring System

The conjugated diene system of 1,4-dihydro-2-methylbenzoic acid readily undergoes electrophilic addition reactions. A notable example is its reaction with bromine. In a process known as bromolactonization, treatment of 1,4-dihydro-2-methylbenzoic acid with bromine in a saturated aqueous sodium bicarbonate solution leads to the formation of a β-lactone. thieme-connect.de This reaction proceeds via an electrophilic attack of bromine on one of the double bonds, followed by an intramolecular nucleophilic attack by the carboxylate group.

The regiochemical outcome of this cyclization is governed by electronic factors, following Markovnikov's principle, where the initial electrophilic attack occurs at the less substituted carbon of the double bond, leading to a more stable carbocation intermediate. In the case of 1,4-dihydro-2-methylbenzoic acid, the ring closure is directed towards the more substituted carbon atom, resulting in the formation of the β-lactone in a 52% yield as a single isomer. thieme-connect.de This type of reaction, termed "cyclofunctionalization," is a powerful tool in organic synthesis as it allows for the stereoselective formation of multiple stereogenic centers in a single step. thieme-connect.de

Further studies have explored the reactivity of 1,4-dihydro-2-methylbenzoic acid in photo-induced reactions. A mechanistic investigation of the reaction between benzophenone (B1666685) and a series of 1,4-dienes, including 1,4-dihydro-2-methylbenzoic acid, has been conducted using techniques such as steady-state photolysis, laser flash photolysis, and photochemically induced dynamic nuclear polarization (photo-CIDNP). researchgate.netresearchgate.net These studies provide deeper insights into the hydrogen abstraction and radical-mediated processes that can occur at the dihydroaromatic ring.

The carboxylic acid group of 1,4-dihydro-2-methylbenzoic acid can undergo typical transformations such as esterification and amidation. While specific literature detailing these reactions for this particular compound is scarce, the general principles of these transformations are well-established for benzoic acids and are expected to be applicable.

Esterification: The conversion of 1,4-dihydro-2-methylbenzoic acid to its corresponding esters can be achieved through various methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. lookchem.comgoogle.com

Another mild and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly suitable for acid-sensitive substrates. researchgate.net

Amidation: The synthesis of amides from 1,4-dihydro-2-methylbenzoic acid can be accomplished by reacting it with an amine. This transformation often requires the activation of the carboxylic acid. One common method involves the in-situ generation of an acyl chloride using a reagent like thionyl chloride, which is then reacted with the amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the formation of the amide bond. More recent methods describe the direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source, catalyzed by agents like magnesium nitrate. researchgate.net

A summary of general conditions for these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Esterification | ||

| Fischer | Alcohol (e.g., Methanol), conc. H₂SO₄, Reflux | Methyl 1,4-dihydro-2-methylbenzoate |

| Steglich | Alcohol, DCC, DMAP | Corresponding Ester |

| Amidation | ||

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine (e.g., R-NH₂) | N-Substituted 1,4-dihydro-2-methylbenzamide |

| Coupling Reagent | Amine, DCC or EDC | N-Substituted 1,4-dihydro-2-methylbenzamide |

Oxidative Aromatization and Dehydrogenation Studies

The conversion of the dihydroaromatic ring of 1,4-dihydro-2-methylbenzoic acid to an aromatic system is a key transformation, leading to the formation of 2-methylbenzoic acid (o-toluic acid). This process involves the removal of two hydrogen atoms and can be achieved through various oxidative methods.

The oxidative aromatization of 1,4-dihydro-2-methylbenzoic acid to o-toluic acid has been observed under photochemical conditions. In a study on the brightness reversion of mechanical pulps, it was found that when 1,4-dihydro-2-methylbenzoic acid was impregnated on bleached chemithermomechanical pulp (BCTMP) test sheets and subjected to photolysis, it was gradually converted to o-toluic acid. After 160 minutes of irradiation, the conversion was as high as 94%. electronicsandbooks.com This suggests that light can induce the dehydrogenation process, likely facilitated by components within the pulp matrix.

While this specific example highlights a photochemical approach, the aromatization of dihydroaromatic compounds can generally be achieved using a variety of catalytic systems. For instance, the dehydrogenation of other cyclic systems, such as 1,4-dihydropyridines, is often accomplished using oxidizing agents like manganese dioxide or under aerobic conditions with palladium-based catalysts. scribd.com The aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid in Corynebacterium cyclohexanicum is catalyzed by two distinct desaturase enzymes, highlighting a biocatalytic route. Although not directly reported for 1,4-dihydro-2-methylbenzoic acid, these systems represent potential avenues for its catalytic aromatization.

The mechanism of the oxidative aromatization of 1,4-dihydro-2-methylbenzoic acid is believed to involve radical intermediates. The compound has been shown to act as a hydrogen donor, a property that is key to its role in retarding the light-induced yellowing of mechanical pulps. electronicsandbooks.com In this context, it is proposed that the diene acts as a radical scavenger.

The initial step in the proposed mechanism is the abstraction of a hydrogen atom from one of the allylic positions of the dihydroaromatic ring by a reactive radical species. Given the structure of 1,4-dihydro-2-methylbenzoic acid, hydrogen abstraction can occur from either the C1 or C4 position. This hydrogen donation leads to the formation of a resonance-stabilized dienyl radical. This radical intermediate can then undergo further oxidation, ultimately leading to the formation of the aromatic product, o-toluic acid. The high conversion rate observed during the photolysis of pulp impregnated with the diene supports an oxidative dehydrogenation mechanism. electronicsandbooks.com

The potential mechanistic steps can be summarized as follows:

Initiation: Formation of a radical species (R•) from photosensitizers or other components in the reaction medium.

Hydrogen Abstraction: The radical R• abstracts a hydrogen atom from either the C1 or C4 position of 1,4-dihydro-2-methylbenzoic acid, forming a stable dienyl radical and R-H.

Aromatization: The dienyl radical loses a second hydrogen atom, either through reaction with another radical or an oxidizing agent, to form the stable aromatic ring of o-toluic acid.

This hydrogen donation mechanism is a key aspect of the chemical reactivity of 1,4-dihydro-2-methylbenzoic acid and highlights its potential as a radical scavenger in various chemical systems.

Sophisticated Spectroscopic and Structural Elucidation of 1,4 Dihydro 2 Methylbenzoicacid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms.

Advanced 1D NMR Techniques (e.g., NOESY, COSY for Configuration Assignment)

One-dimensional (1D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) are pivotal in determining the spatial proximity and scalar coupling of protons, respectively. slideshare.netslideshare.net NOESY experiments are particularly crucial for assigning the configuration of molecules by identifying protons that are close in space, even if they are not directly bonded. researchgate.net For instance, in complex organic molecules, NOESY can reveal through-space interactions between protons, which helps in defining the relative stereochemistry. researchgate.net

COSY, on the other hand, identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netsdsu.edu This is visualized through cross-peaks in the 2D spectrum, connecting the signals of coupled protons. sdsu.edu The Double Quantum Filtered COSY (DQF-COSY) is an advanced variant that can provide cleaner spectra, especially for samples with high concentrations and sharp singlet signals, though with a reduction in signal intensity. sdsu.edu

2D NMR Experiments (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide a more comprehensive picture of molecular structure by correlating different nuclei. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are among the most powerful techniques in this regard. ustc.edu.cncolumbia.edu

HSQC correlates the chemical shifts of protons with directly attached carbons (or other heteroatoms like ¹⁵N). sdsu.educolumbia.educolumbia.edu This experiment is highly sensitive as it is proton-detected. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing similar information to a DEPT-135 experiment but with greater sensitivity. columbia.edu

HMBC, conversely, reveals long-range correlations between protons and carbons, typically over two to three bonds, and sometimes even four or five bonds in conjugated systems. columbia.edulibretexts.org This technique is invaluable for piecing together the carbon skeleton of a molecule by identifying connectivities between different functional groups. ustc.edu.cn The intensity of HMBC cross-peaks is dependent on the coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Related Benzoic Acid Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 2-Methylbenzoic acid | D₂O | 2.49 (s, 3H), 7.29 (d, 1H), 7.42 (t, 1H), 7.51 (t, 1H), 7.83 (d, 1H) | 21.5, 126.8, 129.5, 131.6, 132.5, 134.8, 171.1 |

| 3-Methylbenzoic acid | D₂O | 2.36 (s, 3H), 7.29 (d, 1H), 7.35 (t, 1H), 7.72 (s, 1H), 7.74 (d, 1H) | 21.6, 128.5, 129.6, 130.5, 133.8, 138.8, 167.8 |

| 4-Methylbenzoic acid | CDCl₃ | 2.42 (s, 3H), 7.25 (d, 2H), 7.94 (d, 2H) | 21.8, 126.6, 129.2, 130.3, 144.7, 172.5 |

Data sourced from publicly available spectral databases and literature. hmdb.cahmdb.carsc.org

Photochemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) Studies

Photochemically Induced Dynamic Nuclear Polarization (photo-CIDNP) is a specialized NMR technique used to study radical-pair intermediates in photochemical reactions. wikipedia.org This method results in a non-Boltzmann distribution of nuclear spin states, leading to significantly enhanced absorption or emission signals in the NMR spectrum. wikipedia.org The effect arises from the spin-sorting mechanism in radical pairs, where the nuclear spins influence the probability of recombination or separation. wikipedia.org

Photo-CIDNP experiments can be performed at various magnetic fields, including high fields within an NMR spectrometer and even at the Earth's magnetic field. arxiv.org The technique has been successfully applied to study a variety of molecular systems, including amino acids and nucleotides, often using photosensitizers like flavins. wikipedia.org In the solid state, photo-CIDNP can provide insights into the electronic structure of molecules like those found in photosynthetic reaction centers. nih.govosti.gov The mechanism often involves the formation of a spin-correlated radical pair upon photoexcitation, followed by coherent spin evolution and relaxation processes that lead to nuclear hyperpolarization. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows characteristic bands for different types of bonds. For benzoic acid and its derivatives, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending vibrations of the aromatic ring. researchgate.netznaturforsch.com

For instance, in the IR spectrum of 4-hydroxybenzoic acid, characteristic absorption bands for the hydroxyl and carbonyl groups are observed. researchgate.net The position of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of other substituents on the benzene (B151609) ring. researchgate.net

Table 2: Characteristic FTIR Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Carbonyl C=O | Stretching | 1680-1710 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Bending (out-of-plane) | 690-900 |

Data compiled from various spectroscopic sources. researchgate.netnist.govnist.gov

Raman Spectroscopy for Molecular Vibrational Modes and Structural Conformation

Raman spectroscopy provides complementary information to FTIR, as it is based on the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds like benzoic acid derivatives, Raman spectra can reveal details about the vibrational modes of the benzene ring and the substituents. researchgate.net

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of a molecule. researchgate.net For example, in the study of aminobenzoic acids, both techniques were used to assign the vibrational bands associated with the amino group, the carboxylic group, and the benzene ring, and to understand the influence of the substituent position on the molecular vibrations. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a crystal structure for 1,4-Dihydro-2-methylbenzoic acid is not publicly available, the structure of the closely related derivative, 2,6-dimethyl-1,4-dihydrobenzoic acid, provides significant insights into the likely structural features. mzcloud.org

Determination of Absolute Configuration

The determination of the absolute configuration is crucial for chiral molecules. 1,4-Dihydro-2-methylbenzoic acid possesses a stereocenter at the C1 carbon atom of the cyclohexadiene ring. Therefore, it can exist as two enantiomers (R and S). Single-crystal X-ray diffraction of a non-centrosymmetric crystal, often using anomalous dispersion effects, can be used to determine the absolute configuration of a chiral molecule. In the absence of a specific study on 1,4-Dihydro-2-methylbenzoic acid, it is important to note that its synthesis would typically result in a racemic mixture unless a chiral synthesis or resolution method is employed.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of benzoic acid and its derivatives is often dominated by strong intermolecular hydrogen bonds. cymitquimica.com In the case of 1,4-Dihydro-2-methylbenzoic acid, the carboxylic acid groups are expected to form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a common and highly stable motif for carboxylic acids in the solid state.

Crystal Packing and Supramolecular Assembly

The crystallographic data for 2,6-dimethyl-1,4-dihydrobenzoic acid reveals a monoclinic crystal system with the space group P2₁/n. mzcloud.org This suggests a centrosymmetric packing of the molecules, which is consistent with the formation of centrosymmetric hydrogen-bonded dimers. The puckered conformation of the cyclohexadiene ring will also influence the packing efficiency. mzcloud.org

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.922(1) |

| b (Å) | 7.890(1) |

| c (Å) | 12.251(2) |

| β (°) | 86.57(1) |

| Z | 4 |

Mass Spectrometry for Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. nist.gov For 1,4-Dihydro-2-methylbenzoic acid (molecular weight: 138.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 138. nist.govjmaterenvironsci.com

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group or the entire carboxyl group. mdpi.com

Expected Fragmentation Pathways for 1,4-Dihydro-2-methylbenzoic acid:

Loss of a hydroxyl radical (-OH): This would result in the formation of an acylium ion at m/z 121 (M - 17). This is often a prominent peak in the mass spectra of carboxylic acids. [C₈H₉O]⁺

Loss of the carboxyl group (-COOH): Cleavage of the bond between the ring and the carboxyl group would lead to a fragment at m/z 93 (M - 45). [C₇H₉]⁺

Loss of a methyl radical (-CH₃): The loss of the methyl group would produce a fragment at m/z 123 (M - 15).

Decarboxylation followed by loss of hydrogen: The loss of CO₂ (44 Da) from the molecular ion is another possibility, which would lead to a fragment at m/z 94, which could then lose a hydrogen atom to form the m/z 93 fragment.

The relative intensities of these fragment ions would depend on their stability. The base peak, the most intense peak in the spectrum, would correspond to the most stable fragment ion formed.

| m/z | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 138 | [C₈H₁₀O₂]⁺˙ (Molecular Ion) | - |

| 123 | [C₇H₇O₂]⁺ | -CH₃ |

| 121 | [C₈H₉O]⁺ | -OH |

| 93 | [C₇H₉]⁺ | -COOH |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophore in 1,4-Dihydro-2-methylbenzoic acid is the conjugated diene system within the cyclohexadiene ring, influenced by the carboxyl and methyl substituents.

Computational and Theoretical Chemistry Studies on 1,4 Dihydro 2 Methylbenzoicacid

Spectroscopic Parameter Prediction

Theoretical predictions of spectroscopic data are a cornerstone of modern computational chemistry, providing valuable insights into molecular structure and properties. These methods, however, rely on specific calculations being performed and published for the compound of interest.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.netnih.govconicet.gov.arresearchgate.netmdpi.com It allows for the accurate prediction of ¹H and ¹³C NMR spectra, which is crucial for structural elucidation. However, a thorough search of scientific databases yielded no studies that have applied the GIAO method or any other computational technique to predict the NMR chemical shifts of 1,4-Dihydro-2-methylbenzoic acid. While there are numerous examples of such calculations for other benzoic acid derivatives and organic molecules, the specific data for the target compound is not available.

UV-Vis Spectral Predictions

The prediction of ultraviolet-visible (UV-Vis) spectra through computational methods helps in understanding the electronic transitions within a molecule. While experimental UV-Vis spectra are available for related compounds such as 2,4-dihydroxybenzoic acid and 4-methylbenzoic acid, no theoretical predictions for the UV-Vis spectrum of 1,4-Dihydro-2-methylbenzoic acid have been reported in the literature. sielc.comnist.gov

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping out the energy landscape of a chemical transformation, including the identification of transition states and the calculation of activation energies.

Energy Profiles and Activation Barriers for Key Reactions

The study of energy profiles and activation barriers provides fundamental insights into the kinetics and feasibility of chemical reactions. scilit.comnih.govwikipedia.org A related study on the fragmentation of toluenium ions generated from 1-methyl-1,4-dihydro-benzoic acid exists, but it does not provide the specific energy profiles for key reactions involving 1,4-Dihydro-2-methylbenzoic acid itself. rsc.org Without dedicated computational studies, the energy landscapes of reactions involving this compound remain uncharacterized.

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. sciencepg.comjbiochemtech.comarxiv.org Computational models are often employed to understand these solvation effects. However, no studies were found that specifically investigate the impact of solvents on the reaction kinetics and thermodynamics of 1,4-Dihydro-2-methylbenzoic acid.

Non-Linear Optical (NLO) Properties Prediction

The primary method for predicting NLO properties is through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable approach. researchgate.netresearchgate.net These calculations can elucidate the relationship between the molecular structure of 1,4-Dihydro-2-methylbenzoic acid and its potential NLO response. The investigation of NLO properties is centered on the interaction of a molecule with an external electric field, such as that from a high-intensity laser. researchgate.net

The key parameters derived from these computational studies include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). diva-portal.org The first-order hyperpolarizability (β) is particularly significant as it is a measure of the second-order NLO response of the molecule. diva-portal.orgbohrium.com A higher value of β indicates a stronger NLO activity, making the compound a more promising candidate for NLO applications. rsc.org

Theoretical calculations for similar organic molecules, including various benzoic acid derivatives, have often employed the B3LYP functional in conjunction with basis sets like 6-311++G(d,p) to optimize the molecular geometry and compute the NLO parameters. tandfonline.com The process involves determining the optimized structure of the molecule and then calculating the electronic properties that govern the NLO response. The resulting data provides insight into the charge distribution and polarizability of the molecule, which are fundamental to its NLO behavior.

While awaiting specific experimental validation, theoretical predictions offer a valuable preliminary assessment of the NLO capabilities of 1,4-Dihydro-2-methylbenzoic acid. Below is a table representing the type of data that would be generated from such a computational study. It is important to note that these values are hypothetical and for illustrative purposes, as dedicated computational studies on the NLO properties of 1,4-Dihydro-2-methylbenzoic acid have not been published.

Hypothetical NLO Properties of 1,4-Dihydro-2-methylbenzoic acid

| Parameter | Symbol | Hypothetical Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | Value | A measure of the molecule's overall polarity. |

| Linear Polarizability | α | Value | The linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Value | The first non-linear response, indicating the second-order NLO activity. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in these studies. The energy gap between HOMO and LUMO is an important parameter that influences the NLO properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher polarizability and, consequently, a larger hyperpolarizability, indicating a more significant NLO response. researchgate.net

Reactivity Profile and Synthesis of Novel Chemical Entities from 1,4 Dihydro 2 Methylbenzoicacid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its derivatization is a cornerstone of synthetic chemistry. nih.gov These reactions are crucial for creating a wide array of new molecules with tailored properties.

Esterification of 1,4-Dihydro-2-methylbenzoic acid can be achieved through standard methods to produce esters, which are valuable as intermediates and as functional materials themselves. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This method is often faster and more efficient, particularly for less reactive alcohols. The resulting esters of 1,4-Dihydro-2-methylbenzoic acid could be explored for applications in polymer chemistry, where the dihydroaromatic ring could later be functionalized, or as precursors for pharmacologically active molecules.

| Esterification Method | Reagents | General Conditions | Product Type |

| Fischer-Speier Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl 1,4-dihydro-2-methylbenzoate |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) then Alcohol (R'-OH) | Two steps, often at room temperature or gentle heating | Alkyl 1,4-dihydro-2-methylbenzoate |

| Alkylation | Alkyl Halide (R'-X), Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetone) | Alkyl 1,4-dihydro-2-methylbenzoate |

The formation of an amide bond is one of the most significant transformations in medicinal chemistry and materials science. researchgate.net Direct condensation of 1,4-Dihydro-2-methylbenzoic acid with an amine is generally inefficient and requires activation of the carboxylic acid. Modern coupling reagents facilitate this transformation under mild conditions, preserving sensitive functional groups. rsc.org

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization in chiral substrates. researchgate.net Other effective reagents include uronium salts like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). nih.gov These methods allow for the efficient synthesis of a wide range of amides from 1,4-Dihydro-2-methylbenzoic acid and various primary or secondary amines. researchgate.netnih.gov This opens pathways to new bioactive compounds, polymers, and other functional materials.

| Coupling Reagent | Typical Additive | Base | Key Features |

| EDC (Carbodiimide) | HOBt or HOAt | DIEA or NMM | Widely used, water-soluble byproducts. researchgate.net |

| HBTU (Uronium Salt) | None required | DIEA or NMM | Fast reaction times, high yields. nih.gov |

| TiCl₄ | Pyridine | None | Effective for a range of substrates. nih.gov |

| DPDTC | None required | None required | "Green" chemistry approach, forms a thioester intermediate. nih.gov |

The carboxylic acid group of 1,4-Dihydro-2-methylbenzoic acid can be reduced to a primary alcohol, (1,4-Dihydro-2-methylphenyl)methanol. While sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids on its own, its reactivity can be enhanced with additives. chemguide.co.uk For instance, a combination of NaBH₄ and bromine (Br₂) in a solvent like THF has been shown to effectively reduce benzoic acids to their corresponding alcohols in good yields. sci-hub.se

A more powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. chemguide.co.uk This reagent readily converts carboxylic acids to primary alcohols.

The resulting primary alcohol can then be selectively oxidized to the corresponding aldehyde, 1,4-Dihydro-2-methylbenzaldehyde. This partial oxidation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are well-suited for this purpose. Another effective reagent for oxidizing alcohols to aldehydes is 2-Iodoxybenzoic acid (IBX). wikipedia.org

| Transformation | Reagent(s) | Product | Notes |

| Reduction | LiAlH₄ in dry ether, followed by acid workup | (1,4-Dihydro-2-methylphenyl)methanol | Standard, high-yielding method for carboxylic acid reduction. chemguide.co.uk |

| NaBH₄–Br₂ in THF | (1,4-Dihydro-2-methylphenyl)methanol | Milder alternative to LiAlH₄. sci-hub.se | |

| Mn(I)-catalyzed hydrosilylation | (1,4-Dihydro-2-methylphenyl)methanol | Catalytic method using a silane (B1218182) reductant. nih.gov | |

| Oxidation | Pyridinium Chlorochromate (PCC) | 1,4-Dihydro-2-methylbenzaldehyde | Stops at the aldehyde stage. |

| 2-Iodoxybenzoic acid (IBX) | 1,4-Dihydro-2-methylbenzaldehyde | Highly selective for primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org |

Transformations of the Dihydroaromatic Ring

The dihydroaromatic ring of 1,4-Dihydro-2-methylbenzoic acid contains two double bonds, making it susceptible to reactions that can lead to either aromatization or further saturation.

The dihydroaromatic ring is thermodynamically less stable than its aromatic counterpart. Therefore, 1,4-Dihydro-2-methylbenzoic acid can be readily aromatized to form 2-methylbenzoic acid (o-toluic acid). This transformation is an oxidation process that can be achieved using various dehydrogenation reagents or mild oxidants.

The stability of the aromatic ring is a powerful driving force for this reaction. Birch reduction of o-toluic acid yields 1,4-dihydro-o-toluic acid, and the reverse of this reaction constitutes the aromatization pathway. orgsyn.org This aromatization is a key reaction, as it connects the dihydro compound to the vast chemistry of substituted benzoic acids. The product, 2-methylbenzoic acid, is a stable, crystalline solid that serves as a precursor for many other chemical syntheses. chemicalbook.com

The double bonds within the dihydroaromatic ring can undergo further reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can reduce the double bonds to yield cyclohexanecarboxylic acid derivatives. The conditions of the Birch reduction itself can sometimes lead to tetrahydro derivatives, indicating the susceptibility of the diene system to further reduction. orgsyn.org

Additionally, the double bonds can be subjected to electrophilic addition reactions typical of alkenes. For example, reaction with halogens (e.g., Br₂) could lead to di- or tetra-halogenated cyclohexane (B81311) derivatives. Similarly, hydrohalogenation with reagents like HBr or HCl could add across one of the double bonds. These reactions provide pathways to a variety of saturated and functionalized cyclic carboxylic acids, further expanding the synthetic utility of the starting material.

Ring Expansion or Contraction Reactions

While specific examples of ring expansion or contraction involving 1,4-Dihydro-2-methylbenzoic acid are not extensively documented, the inherent reactivity of the cyclohexadiene scaffold allows for theoretical application of established rearrangement methodologies. These transformations are synthetically valuable for creating more complex or strained ring systems. wikipedia.orgetsu.edu

Ring Contraction: Ring contractions often proceed through the formation of a cyclopropanone (B1606653) intermediate via a Favorskii-type rearrangement or through a Wolff rearrangement of an α-diazoketone. rsc.org For a substrate like 1,4-Dihydro-2-methylbenzoic acid to undergo a Wolff rearrangement, it would first need to be converted into a corresponding cyclic α-diazoketone. Photoirradiation or thermal decomposition of this intermediate would generate a ketocarbene, which could then rearrange with the expulsion of nitrogen gas to yield a ring-contracted cyclopentene (B43876) derivative. rsc.org This process is a powerful tool for constructing five-membered rings from six-membered precursors. rsc.org

Ring Expansion: Carbocation-mediated rearrangements are a primary pathway for ring expansion. wikipedia.orgyoutube.com For a derivative of 1,4-Dihydro-2-methylbenzoic acid, this could be initiated by creating a carbocation on a group attached to the ring. For instance, if an exocyclic amino group were installed and subsequently treated with nitrous acid (a Tiffeneau-Demjanov type rearrangement), the resulting carbocation could trigger the migration of an adjacent C-C bond within the ring. wikipedia.org This would expand the six-membered cyclohexadiene ring into a seven-membered cycloheptadiene ring, a process driven by the relief of ring strain and the formation of a more stable carbocation. youtube.comyoutube.com Such cationic rearrangements are instrumental in synthesizing complex molecular cores. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium catalysis offers a versatile and powerful platform for the functionalization of the 1,4-Dihydro-2-methylbenzoic acid scaffold. The olefinic C-H bonds and the double bonds themselves represent key sites for palladium-mediated transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, traditionally involving the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid. libretexts.orgwikipedia.org The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While 1,4-Dihydro-2-methylbenzoic acid lacks the typical halide or triflate leaving group for a classic Suzuki reaction, research on related cyclic diene systems demonstrates that palladium catalysis can achieve analogous functionalizations. A notable example is the palladium-catalyzed 1,3-diarylation of 1,4-cyclohexadiene (B1204751) with arylboronic acids. researchgate.net This reaction proceeds through a different mechanism, likely involving a palladium-hydride species and catalyst migration along the diene system, but ultimately achieves the coupling of aryl groups from boronic acids onto the ring. This strategy allows for the construction of complex 1,3-disubstituted cyclohexene (B86901) derivatives. researchgate.net

Table 1: Illustrative Scope of Palladium-Catalyzed Diarylation of 1,4-Cyclohexadiene with Arylboronic Acids (Data based on analogous reactions reported in the literature)

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst | Base | Yield (%) |

| 1 | Phenylboronic acid | Pd(acac)₂ | CsF | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(acac)₂ | CsF | Good |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(acac)₂ | CsF | Moderate |

| 4 | 2-Naphthylboronic acid | Pd(acac)₂ | CsF | Good |

This table illustrates the general feasibility of coupling arylboronic acids to a 1,4-cyclohexadiene core based on published methodologies. researchgate.net Actual yields would vary based on specific reaction conditions and the exact substrate.

C-H Activation and Functionalization

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials like organohalides. rsc.org In the context of 1,4-Dihydro-2-methylbenzoic acid, the vinylic C-H bonds of the cyclohexadiene ring are prime targets for palladium-catalyzed functionalization.

Research has shown that palladium catalysts can mediate the difunctionalization of cyclic 1,3-dienes, which are structurally related to the title compound. nih.gov These reactions can proceed through a hybrid radical-polar crossover mechanism, enabling the stereoselective 1,4-addition of various groups across the diene system. nih.govacs.org For instance, a three-component reaction involving a cyclic diene, an amine, and an aryl halide can lead to the formation of highly functionalized 1,4-cis-substituted cyclic compounds. acs.org Such methodologies highlight the potential to directly couple aryl, alkyl, or other functional groups to the C-H bonds of the 1,4-Dihydro-2-methylbenzoic acid ring, providing a step-economical route to novel and complex molecular architectures. acs.orgnih.gov

Applications of 1,4 Dihydro 2 Methylbenzoicacid and Its Analogs in Chemical Science and Engineering

Role as a Key Intermediate in Organic Synthesis

The dual functionality of 1,4-dihydro-2-methylbenzoic acid—a reactive diene and a versatile carboxylic acid—positions it as a powerful tool for synthetic chemists. This combination allows for the construction of intricate molecular architectures through a variety of chemical transformations.

Precursor for Complex Polycyclic and Heterocyclic Systems

The conjugated diene embedded in the cyclohexadiene ring of 1,4-dihydro-2-methylbenzoic acid makes it an excellent substrate for the Diels-Alder reaction. amfine.comamfine.com This pericyclic, [4+2] cycloaddition reaction is one of the most powerful methods in organic chemistry for forming six-membered rings, which are the core of numerous polycyclic and heterocyclic structures. amfine.com

In a typical Diels-Alder reaction, the diene (1,4-dihydro-2-methylbenzoic acid) reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. amfine.com The presence of the carboxylic acid group can influence the stereoselectivity of the reaction and serves as a handle for further chemical modifications. By choosing different dienophiles, a wide array of complex molecular scaffolds can be synthesized. For instance, reaction with maleic anhydride (B1165640) would yield a tricyclic anhydride, while reaction with an acetylene (B1199291) dicarboxylate would introduce a new ring with unsaturation, which can be a stepping stone to fully aromatic polycyclic systems after an oxidation step.

The general utility of diene carboxylates in Diels-Alder reactions has been well-established, with studies showing they can react with various dienophiles to build molecular complexity. partinchem.com The adducts formed from these reactions are often stable intermediates that can undergo subsequent reactions such as lactonization, esterification, or amidation at the carboxyl group, leading to a diverse range of complex final products. This strategy has been employed in the synthesis of natural products and their analogs.

Table 1: Potential Diels-Alder Reactions with 1,4-Dihydro-2-methylbenzoic Acid

| Dienophile | Chemical Name | Resulting Skeleton Type | Potential Application |

|---|---|---|---|

| Ethene | Ethene | Bicyclo[2.2.2]octene | Core for functional materials |

| Maleic Anhydride | Furan-2,5-dione | Tricyclic Anhydride | Precursor for polyimides, epoxy resins |

| Dimethyl Acetylenedicarboxylate | Dimethyl but-2-ynedioate | Bicyclo[2.2.2]octadiene | Precursor to aromatic systems |

| Benzoquinone | Cyclohexa-2,5-diene-1,4-dione | Tetracyclic Diketone | Scaffold for bioactive molecules |

Building Block for Advanced Organic Reagents

Beyond its direct use in forming cyclic systems, 1,4-dihydro-2-methylbenzoic acid serves as a foundational building block for creating more elaborate organic reagents. Its synthesis, often achieved via the Birch reduction of 2-methylbenzoic acid (o-toluic acid), places it as an accessible, non-aromatic cyclic diene. vinatiorganics.com

The two distinct functional regions of the molecule can be manipulated selectively. The carboxylic acid can be converted into an acid chloride, ester, or amide, creating a family of related reagents with tailored reactivity. For example, converting the carboxylic acid to a chiral amide would allow its use in asymmetric Diels-Alder reactions, where the chiral auxiliary directs the approach of the dienophile. vinatiorganics.com

Furthermore, the products of its Diels-Alder reactions are themselves advanced reagents. The resulting bicyclic structures possess well-defined stereochemistry and functionality that can be used to direct subsequent synthetic steps. This makes 1,4-dihydro-2-methylbenzoic acid a starting point for a divergent synthesis approach, where a single initial reaction gives rise to an intermediate that can be transformed into a multitude of complex targets.

Contributions to Materials Science

The chemical reactivity of 1,4-dihydro-2-methylbenzoic acid and its analogs is also harnessed in the field of materials science for creating polymers with specific properties and for enhancing the durability of existing materials.

Photo-stabilization of Polymeric Materials, e.g., in Pulp Processing

The degradation of organic polymers and materials like paper is often initiated by light, which generates highly reactive free radicals. These radicals propagate a chain reaction, leading to discoloration and loss of mechanical strength. ncsu.edu This is a particular problem in lignin-rich mechanical pulps, where photo-oxidation leads to yellowing. ncsu.eduresearchgate.net

Chemical stabilizers are added to polymers to interrupt this degradation process. A major class of these are antioxidants that function as radical scavengers. partinchem.comvinatiorganics.com While hindered phenols and Hindered Amine Light Stabilizers (HALS) are the most common, the structure of 1,4-dihydro-2-methylbenzoic acid suggests a similar potential mechanism. partinchem.comwikipedia.org As a dihydro-aromatic compound, it can readily donate hydrogen atoms to neutralize destructive peroxy (ROO•) and alkyl (R•) radicals. In doing so, the 1,4-dihydro-2-methylbenzoic acid itself is converted to the more stable, aromatic 2-methylbenzoic acid. This process terminates the radical chain reaction, thereby protecting the polymer or pulp from degradation. This sacrificial donation of hydrogen is the primary mechanism by which hindered phenolic antioxidants operate. vinatiorganics.comvinatiorganics.com The ability to quench free radicals makes such compounds valuable for enhancing the light-fastness of materials like paper and for improving the long-term stability of polymeric coatings.

Development of New Monomers for Polymer Synthesis

1,4-Dihydro-2-methylbenzoic acid and its analogs are potential monomers for the synthesis of novel polymers. The carboxylic acid group is a key functional handle for creating polyesters and polyamides through step-growth polymerization.

An analogous compound, 4-hydroxybenzoic acid, is a well-known monomer used in the production of high-performance liquid crystal polymers like Vectra, where it is copolymerized with 6-hydroxy-2-naphthoic acid. nih.gov Similarly, other dihydroxybenzoic acid analogs are used to synthesize polymer aerogels. nih.gov Following these established pathways, 1,4-dihydro-2-methylbenzoic acid could first be functionalized—for example, by introducing a hydroxyl group—and then used in polycondensation reactions. The non-aromatic, cyclic nature of the diene portion would introduce unique kinks and conformational properties into the resulting polymer chain compared to its fully aromatic counterparts, potentially leading to materials with novel thermal and mechanical properties.

Alternatively, the diene functionality could be exploited for chain-growth polymerization. The conjugated double bonds can participate in radical polymerization, potentially copolymerizing with other vinyl monomers like acrylates or styrenes to create cross-linked or branched polymer structures. nih.gov

Table 2: Potential Polymerization Pathways for 1,4-Dihydro-2-methylbenzoic Acid Derivatives

| Monomer Type (Derivative) | Polymerization Method | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Hydroxy-dihydro-methylbenzoic acid | Step-Growth (Polycondensation) | Polyester | Modified thermal stability, unique solubility |

| Amino-dihydro-methylbenzoic acid | Step-Growth (Polycondensation) | Polyamide | High-strength fibers with altered flexibility |

| 1,4-Dihydro-2-methylbenzoic acid | Chain-Growth (Radical Polymerization) | Vinyl Copolymer | Cross-linked networks, thermosets |

Precursors for Organic Electronic and Conducting Materials

Organic electronic materials, used in devices like OLEDs and organic photovoltaics, rely on molecules with extended π-conjugated systems that facilitate charge transport. mdpi.com These systems are often based on polycyclic aromatic or heterocyclic structures. Conducting polymers, a subclass of these materials, are typically synthesized by the polymerization of aromatic monomers such as aniline, thiophene, or their derivatives.

Research has shown that aminobenzoic acids can be electrochemically polymerized to form conducting polymers. The presence of the carboxylic acid group can enhance properties like solubility and processability. 1,4-Dihydro-2-methylbenzoic acid serves as an ideal precursor for the building blocks of such materials. Through a Diels-Alder reaction followed by an oxidation (aromatization) step, it can be converted into complex polycyclic aromatic carboxylic acids. These resulting structures can then be further functionalized (e.g., through amination or coupling reactions) and polymerized to create new conjugated polymers for electronic applications. The ability to build a custom polycyclic core via the Diels-Alder pathway offers a route to fine-tuning the electronic properties (like the band gap) of the resulting material.

Catalysis and Organocatalysis

The inherent electronic and structural features of 1,4-Dihydro-2-methylbenzoic acid make it a candidate for investigation in various catalytic processes. The carboxylic acid moiety can engage in hydrogen bonding and proton transfer, while the diene component can interact with metal centers or participate in pericyclic reactions.

Role in Radical Scavenging in Chemical Processes

While direct studies on the radical scavenging properties of 1,4-Dihydro-2-methylbenzoic acid are not extensively documented, the behavior of structurally related compounds, such as dihydroxybenzoic acids and 1,4-dihydronicotinamide derivatives, provides insights into its potential mechanisms of action. The ability to quench radical species is critical in controlling polymerization reactions, preventing degradation of materials, and in various synthetic methodologies where radical intermediates are either undesired byproducts or need to be controlled.

Theoretical studies on dihydroxybenzoic acids have elucidated several mechanisms by which these molecules can act as antioxidants. sigmaaldrich.com These mechanisms, which could be applicable to 1,4-Dihydro-2-methylbenzoic acid, include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a radical species, thereby neutralizing it.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the radical, forming a radical cation and an anion, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant, followed by electron transfer to the radical. sigmaaldrich.com

The specific mechanism that predominates is influenced by factors such as the solvent polarity and the nature of the radical species. sigmaaldrich.com For instance, in polar solvents, the SPLET mechanism is often the most favorable reaction pathway for dihydroxybenzoic acids. sigmaaldrich.com

Furthermore, derivatives of 1,4-dihydronicotinamide, which share the 1,4-dihydro ring structure, are recognized as potent radical scavengers. googleapis.comresearchgate.net These compounds are analogs of the active center of the nicotinamide (B372718) coenzyme (NADH) and can react with and neutralize highly reactive oxygen species (ROS). googleapis.comresearchgate.net The radical scavenging activity of these molecules is often characterized by the abstraction of a hydrogen atom from the C4 position. googleapis.comresearchgate.net

The potential for 1,4-Dihydro-2-methylbenzoic acid to act as a radical scavenger would be influenced by the stability of the resulting radical and the bond dissociation energy of the C-H and O-H bonds.

Table 1: Potential Radical Scavenging Mechanisms

| Mechanism | Description | Influencing Factors |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a radical. | Bond dissociation energy of the H-donor. |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred first, followed by a proton. | Ionization potential of the scavenger, solvent polarity. |

| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost first, followed by an electron transfer. | pKa of the scavenger, solvent polarity. sigmaaldrich.com |

Ligand Design for Metal-Catalyzed Reactions

The carboxylic acid group and the conjugated π-system of 1,4-Dihydro-2-methylbenzoic acid make it a potential candidate for ligand design in metal-catalyzed reactions. Benzoic acid and its derivatives are known to act as organocatalysts and ligands in a variety of transformations.

For example, benzoic acid itself has been shown to be an effective organocatalyst for the ring-opening polymerization (ROP) of lactones like ε-caprolactone and L-lactide. umons.ac.beresearchgate.net The catalytic activity is attributed to a dual activation mechanism where the acidic proton of the benzoic acid activates the monomer's carbonyl group, and the conjugate base activates the initiator alcohol. umons.ac.be This bifunctional activation is crucial for achieving statistical copolymers. umons.ac.be

In the realm of photoredox catalysis, benzoic acid derivatives have been utilized in visible-light-induced reactions. One strategy involves the deoxygenation and coupling of benzoic acid derivatives with alkenes to synthesize dihydrochalcones. acs.org This process highlights the ability of the carboxylic acid moiety to be transformed into a reactive acyl radical under photoredox conditions. acs.org

While direct application of 1,4-Dihydro-2-methylbenzoic acid as a ligand is not yet widely reported, its structure suggests potential for coordination to metal centers through the carboxylate group, with the diene system and methyl group influencing the steric and electronic environment of the metal. This could be advantageous in tuning the selectivity and activity of catalysts for reactions such as hydrogenations, cross-couplings, and polymerizations. The synthesis of related benzoic acid derivatives for use as inhibitors of enzymes also points to the versatility of this chemical scaffold in interacting with active sites, a principle that extends to the design of ligands for catalytic metal centers. acs.orgnih.gov

Table 2: Catalytic Applications of Benzoic Acid Derivatives

| Catalytic System | Reaction Type | Role of Benzoic Acid Derivative |

|---|---|---|

| Organocatalysis | Ring-Opening Polymerization (ROP) | Bifunctional activation of monomer and initiator. umons.ac.beresearchgate.net |

| Photoredox Catalysis | Acylative Coupling | Precursor to acyl radicals. acs.org |

Analytical Chemistry Methodologies Utilizing 1,4-Dihydro-2-methylbenzoicacid

The detection and quantification of organic compounds are fundamental aspects of analytical chemistry. While specific methods developed for the sole purpose of analyzing 1,4-Dihydro-2-methylbenzoic acid are not prevalent in the literature, established analytical techniques for similar compounds are readily applicable.

The analysis of benzoic acid and its derivatives in various matrices, such as food and environmental samples, is commonly performed using chromatographic techniques coupled with mass spectrometry. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for the determination of organic acids, offering high sensitivity and selectivity. nih.gov Such a method would likely be suitable for the analysis of 1,4-Dihydro-2-methylbenzoic acid.

For compounds with sufficient volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is another standard method. The determination of 1,4-dioxane (B91453), a cyclic ether with some structural similarity in terms of its six-membered ring, often employs GC-MS. researchgate.netnih.govnih.gov Modifications to standard GC methods, such as using selective ion monitoring (SIM), can enhance sensitivity for trace-level detection. itrcweb.orgsgsgalson.com

The development of a specific analytical method for 1,4-Dihydro-2-methylbenzoic acid would involve optimizing several parameters, including the choice of chromatographic column, mobile phase composition (for LC), temperature programming (for GC), and mass spectrometer settings. The synthesis of an isotopically labeled internal standard, such as 1,4-Dihydro-2-methylbenzoic acid-d8, could be employed to improve the accuracy and precision of quantification through isotope dilution mass spectrometry. itrcweb.org

In the context of using 1,4-Dihydro-2-methylbenzoic acid as a reagent in an analytical procedure, its properties could potentially be exploited. For instance, its ability to interact with metal ions could form the basis of a colorimetric or fluorometric sensor, although this remains a speculative application at present.

Table 3: Common Analytical Techniques for Related Compounds

| Analytical Technique | Abbreviation | Typical Applications |

|---|---|---|

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Determination of organic acids in complex matrices. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile organic compounds. researchgate.netnih.govnih.gov |

Q & A

Basic: What are the recommended analytical techniques for characterizing 1,4-dihydro-2-methylbenzoic acid in photodegradation studies?

Answer:

Key methods include gas chromatography-mass spectrometry (GC/MS) for identifying photoproducts and quantifying degradation efficiency, nuclear magnetic resonance (NMR) (¹H and ¹³C) for structural elucidation, and brightness measurements (TAPPI standards) to assess photostability on pulp substrates . Purity and melting point (73–75°C) should be verified via differential scanning calorimetry (DSC) or standard melting point apparatus .

Basic: How should researchers design experiments to study the photostabilization mechanism of 1,4-dihydro-2-methylbenzoic acid on lignin-containing substrates?

Answer:

A standardized protocol involves:

Substrate preparation : Soxhlet extraction (e.g., acetone) to remove interfering low molecular weight compounds from pulp .

Additive application : Impregnation of pulp sheets with 3% (wt/wt) additive, followed by air-drying .

Photolysis : Irradiation using phosphorus black light lamps (e.g., Rayonet reactor) with controlled exposure times (20–160 minutes) .

Post-analysis : Extraction of photoproducts (e.g., chloroform under argon), concentration, and characterization via GC/MS and NMR .

Advanced: How does 1,4-dihydro-2-methylbenzoic acid interact with lignin model compounds during photostabilization?

Answer:

Studies using 3,4-dimethoxy-α-(2'-methoxyphenoxy)-acetophenone (a lignin model) reveal that the additive does not inhibit initial lignin photodegradation but enhances the formation of 3,4-dimethoxyacetophenone via hydrogen donation from the diene to phenacyl radicals. This suggests a radical scavenging mechanism rather than direct lignin protection .

Advanced: How should researchers resolve contradictions in photoproduct composition data across different pulp types?

Answer:

Contradictions may arise due to differences in pulp lignin content (e.g., BCTMP vs. bleached kraft pulp) or irradiation conditions. Mitigation strategies include:

- Standardizing pulp pre-treatment (e.g., Soxhlet extraction to eliminate extractives) .

- Controlling irradiation parameters (e.g., lamp intensity, exposure time) .

- Cross-validating results with multiple analytical techniques (GC/MS, NMR) and computational modeling (e.g., DFT for reaction pathway analysis) .

Basic: What safety precautions are critical when handling 1,4-dihydro-2-methylbenzoic acid in laboratory settings?

Answer:

Refer to GHS classification (JIS Z 7252:2019) guidelines:

- Use personal protective equipment (PPE) including gloves and safety goggles.

- Avoid inhalation/ingestion; work in a fume hood.

- Store in a cool, dry place away from light due to photolytic sensitivity .

Advanced: What computational methods can predict the hydrogen-donating capacity of 1,4-dihydro-2-methylbenzoic acid in radical scavenging?

Answer:

Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) of C-H bonds to predict hydrogen donation efficiency. Compare results with experimental data (e.g., GC/MS quantification of photoproducts like o-toluic acid) to validate mechanistic hypotheses .

Basic: How is the purity of 1,4-dihydro-2-methylbenzoic acid verified before experimental use?

Answer:

Purity (≥95%) is confirmed via:

- Chromatography : HPLC or GC with flame ionization detection .

- Spectroscopy : ¹H NMR to detect impurities (e.g., residual solvents) .

- Melting point analysis : Sharp melting range (73–75°C) indicates high crystallinity .

Advanced: Why does 1,4-dihydro-2-methylbenzoic acid convert to o-toluic acid during photolysis on pulp, and how is this quantified?

Answer:

The conversion is attributed to hydrogen abstraction from the diene moiety, leading to aromatic ring formation. Quantification involves:

Post-photolysis extraction with chloroform.

GC/MS analysis using internal standards (e.g., deuterated analogs) .

Calibration curves based on isolated o-toluic acid reference material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.